molecular formula C22H28O4 B118969 6|A-Hydroxy Norethindrone Acetate CAS No. 6856-27-5

6|A-Hydroxy Norethindrone Acetate

Cat. No. B118969
CAS RN: 6856-27-5
M. Wt: 356.5 g/mol
InChI Key: NVEXGWVOAPQSMX-VIHHZYQKSA-N
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Description

6|A-Hydroxy Norethindrone Acetate is a derivative of Norethindrone Acetate . Norethindrone Acetate is a synthetic, orally active progestin, which is the acetic acid ester of norethindrone . It is used as a hormonal contraceptive and in the treatment of gynecological disorders such as abnormal uterine bleeding .


Synthesis Analysis

The synthesis of 6|A-Hydroxy Norethindrone Acetate involves oxidation of the A and/or B rings of the parent compounds . Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate resulted in the 6 alpha-hydroxy, 6 beta-hydroxy and 6-keto Norethindrone Acetate .


Molecular Structure Analysis

The molecular formula of 6|A-Hydroxy Norethindrone Acetate is C22H28O4 . The molecular weight is 356.46 g/mol .


Chemical Reactions Analysis

Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .


Physical And Chemical Properties Analysis

Norethindrone Acetate is a white to yellowish-white, crystalline powder . The molecular weight of Norethindrone Acetate is 324.4565 .

Scientific Research Applications

Hormonal Therapy and Contraceptive Use

NETA has been a subject of interest in the development and evaluation of long-acting contraceptive devices. A review on the use of a single silastic implant releasing NETA highlighted its high contraceptive efficacy, indicating a significant reduction in pregnancy rates among women. This device demonstrates promise due to its acceptability and minimal disturbance in hormonal profiles (Sarkar Nn, 1982). Additionally, research into the pharmacology and toxicology of NETA, in combination with ethinyl estradiol in experimental animals, supports its safety and efficacy in oral contraceptive formulations, with minimal health risks to humans (W. E. Maier & J. Herman, 2001).

Therapeutic Applications Beyond Contraception

Studies have also investigated the therapeutic applications of NETA beyond contraception. NETA's role in hormone replacement therapy (HRT) has been examined, with findings suggesting positive effects on postmenopausal bone metabolism and a potential for superior bleeding control and endometrial protection compared to other progestogens. These benefits extend to the management of symptoms associated with menopause, such as hot flushes, without negatively impacting serum lipids and lipoproteins (B. Riis, H. Lehmann, & C. Christiansen, 2002).

Pharmacokinetic and Clinical Efficacy in Endometriosis Management

The pharmacokinetics and clinical efficacy of NETA for treating pain associated with endometriosis reveal its role in inducing decidualization within the ectopic endometrium, ameliorating pain symptoms, and preventing post-surgical disease recurrence. NETA, alongside other progestins, has demonstrated effectiveness in randomized controlled studies, supporting its use in oral progestin-only treatment for pelvic pain linked to endometriosis (F. Barra, C. Scala, & S. Ferrero, 2018).

Innovation in Hormonal Contraceptives

In the realm of hormonal contraceptives, NETA has played a role in the development of new formulations and methods. The exploration of lower doses of NETA in oral contraceptives and its combination with estrogen in intravaginal rings to reduce bleeding frequency showcases the ongoing innovation in contraceptive technology. These advancements reflect the compound's versatility and its importance in creating effective long-term contraception solutions (R. Lobo & F. Stanczyk, 1994).

Safety And Hazards

Norethindrone Acetate is suspected of causing cancer . It may cause harm to the unborn child and may impair fertility . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEXGWVOAPQSMX-VIHHZYQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462114
Record name 6|A-Hydroxy Norethindrone Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6|A-Hydroxy Norethindrone Acetate

CAS RN

6856-27-5
Record name 6|A-Hydroxy Norethindrone Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6856-27-5
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